Welcome to the BenchChem Online Store!
molecular formula C10H10N2O B3041883 3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one CAS No. 400819-99-0

3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one

Cat. No. B3041883
M. Wt: 174.2 g/mol
InChI Key: FTLQNFDLQJSQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07001901B2

Procedure details

To a well stirred solution of 4,5-dihydro-3-methyl-3H-2,3-benzodiazepin-4-one (3.0 g, 17.2 mmol) in anhydrous tetrahydrofuran (100 mL) at −78° C. was added a solution of 0.5 M potassium bis(trimethylsilyl)amide in toluene (45 mL, 22.4 mmol). The reaction mixture was stirred for another 15 min followed by addition of a pre-cooled solution of 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide) (5.8 g, 19 mmol) in THF (0.4M) via a cannula over a period of 2 min (Evans et al., J. Amer. Chem. Soc. 1990, 112, 4011–4030; Butcher et al., Tetrahedron Lett., 1996, 37(37), 6685–6688). After 5 min, acetic acid (4.9 mL, 86 mmol) was added and stirring continued for another 6 h. The reaction mixture was diluted with EtOAc (300 mL), washed with water (300 mL), aqueous NaHCO3 (2×150 mL), 0.5 N HCl (200 mL) and brine (150 mL). The solvent was removed and the 5(R,S)-azido-4,5-dihydro-3-methyl-3H-2,3-benzodiazepin-4-one was purified by flash chromatography (silica) using 10% EtOAc in hexane. The azide was obtained in 75% yield.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:8](=[O:9])[CH2:7][C:6]2[CH:10]=[CH:11][CH:12]=[CH:13][C:5]=2[CH:4]=[N:3]1.C[Si]([N-][Si](C)(C)C)(C)C.[K+].C1(C)C=CC=CC=1.C(C1C=C(C(C)C)C=C(C(C)C)C=1S([N:49]=[N+:50]=[N-:51])(=O)=O)(C)C.C(O)(=O)C>O1CCCC1.CCOC(C)=O>[N:49]([CH:7]1[C:6]2[CH:10]=[CH:11][CH:12]=[CH:13][C:5]=2[CH:4]=[N:3][N:2]([CH3:1])[C:8]1=[O:9])=[N+:50]=[N-:51] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CN1N=CC2=C(CC1=O)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
Quantity
45 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC(=C1)C(C)C)C(C)C)S(=O)(=O)N=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for another 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for another 6 h
Duration
6 h
WASH
Type
WASH
Details
washed with water (300 mL), aqueous NaHCO3 (2×150 mL), 0.5 N HCl (200 mL) and brine (150 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the 5(R,S)-azido-4,5-dihydro-3-methyl-3H-2,3-benzodiazepin-4-one was purified by flash chromatography (silica)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N(=[N+]=[N-])C1C(N(N=CC2=C1C=CC=C2)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.